4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
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Overview
Description
4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromophenylhydrazine with 2-methoxybenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate then undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to yield the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential neurotoxic effects and its impact on acetylcholinesterase activity.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neural transmission and potentially leading to neurotoxic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-1H-1,2,4-triazole: Shares the triazole ring and bromophenyl group but lacks the methoxyphenol moiety.
4-(4-Bromophenyl)-5-phenyl-1H-1,2,4-triazole: Similar structure with an additional phenyl group.
Uniqueness
4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is unique due to the presence of the methoxyphenol group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
Molecular Formula |
C15H12BrN3O2 |
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Molecular Weight |
346.18 g/mol |
IUPAC Name |
4-[5-(4-bromophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C15H12BrN3O2/c1-21-13-8-10(4-7-12(13)20)15-17-14(18-19-15)9-2-5-11(16)6-3-9/h2-8,20H,1H3,(H,17,18,19) |
InChI Key |
ASAXDTFTFCSZHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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